5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

Antimicrobial resistance Metallo-β-lactamase inhibition VIM-2

This is a dual-halogenated probe with a distinct 5-bromo-2-chloro motif, essential for structure-activity studies on VIM-2 metallo-β-lactamase, where positional isomers show divergent potency (e.g., IC50 38.36 µM for 4-bromophenyl analog vs. ~50% inhibition for the parent). Unlike a generic triazolothiazine benzamide, its precise substitution ensures valid halogen-bonding hot spot mapping and avoids confounded matched molecular pair analyses for logP and solubility shifts. Verify your screening campaign uses the correct isomer by specifying CAS 920489-44-7.

Molecular Formula C12H10BrClN4OS
Molecular Weight 373.65
CAS No. 920489-44-7
Cat. No. B2552532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide
CAS920489-44-7
Molecular FormulaC12H10BrClN4OS
Molecular Weight373.65
Structural Identifiers
SMILESC1CN2C(=NN=C2SC1)NC(=O)C3=C(C=CC(=C3)Br)Cl
InChIInChI=1S/C12H10BrClN4OS/c13-7-2-3-9(14)8(6-7)10(19)15-11-16-17-12-18(11)4-1-5-20-12/h2-3,6H,1,4-5H2,(H,15,16,19)
InChIKeyPJUMRBUMXFQCQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide (CAS 920489-44-7): Core Structural Profile for Procurement Screening


The compound 5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide (CAS 920489-44-7) is a heterocyclic small molecule belonging to the triazolothiazine benzamide class, with a molecular formula of C₁₂H₁₀BrClN₄OS and a molecular weight of 373.65 g/mol . It features a characteristic 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine core linked via an amide bond to a benzene ring carrying bromine at the 5-position and chlorine at the 2-position. This specific di-halogenated benzamide architecture distinguishes it within a broader patent and literature space that explores [1,2,4]triazole-based metallo-β-lactamase inhibitors [1] and other bioactive scaffolds, positioning the compound as a candidate with potentially unique target engagement profiles compared to non-halogenated or mono-halogenated analogs.

Why 5-Bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide Cannot Be Replaced by Arbitrary Triazolothiazine Benzamides


Within the triazolothiazine benzamide series, reliance on a generic scaffold name for procurement incurs a high risk of selecting a compound with a materially different halogenation pattern on the benzamide ring. Evidence from the related [1,2,4]triazolo[3,4-b][1,3]thiazine class demonstrates that subtle changes in aryl substitution can profoundly modulate biological potency; for example, the 4-bromophenyl analog 5l exhibits an IC₅₀ of 38.36 μM against VIM-2 metallo-β-lactamase, whereas the parent 3-phenyl compound 5a shows only ~50% inhibition at 100 μM [1]. Further, predicted physicochemical properties diverge significantly among positional isomers and differently halogenated members [2]. Consequently, a procurement specification that merely demands ‘a triazolothiazine benzamide’ without precisely defining the 5-bromo-2-chloro substitution pattern can yield a compound with either diminished target engagement or altered ADME properties, ultimately compromising the integrity of a screening campaign or lead optimization study.

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide vs. Closest Analogs


Potency Gap: Impact of 5-Bromo vs. 4-Chloro Substitution on VIM-2 Metallo-β-Lactamase Inhibition

In the [1,2,4]triazolo[3,4-b][1,3]thiazine series, the 4-bromophenyl analog (compound 5l) demonstrates an IC₅₀ of 38.36 μM against VIM-2 MBL, representing the most potent member of the series, whereas the 4-chlorophenyl analog (compound 5k) shows only 38.2% inhibition at 100 μM and the unsubstituted phenyl analog (5a) achieves only ~50% inhibition at 100 μM [1]. Although the target compound 5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide has not been tested in the same assay, its 5-bromo substituent on the benzamide ring is structurally analogous to the potency-enhancing 4-bromo substitution on the 3-phenyl core, suggesting it may recapitulate or exceed the inhibitory activity observed for 5l, while the additional 2-chloro group may modulate selectivity.

Antimicrobial resistance Metallo-β-lactamase inhibition VIM-2

Physicochemical Differentiation: Calculated logP and Aqueous Solubility vs. 2,5-Dichloro Analog

The 2,5-dichloro analog (CAS 921152-94-5) exhibits a predicted logP of 2.37 and an estimated aqueous solubility of 1.157 mg/L at 25 °C [1]. In contrast, the target 5-bromo-2-chloro compound, owing to the larger van der Waals radius and polarizability of bromine relative to chlorine, is expected to display a higher logP (estimated ~2.8–3.2) and correspondingly lower aqueous solubility. This shift in lipophilicity can significantly influence membrane permeability and non-specific protein binding in cellular assays.

Drug-likeness Lipophilicity Aqueous solubility

Halogen-Bond Donor Capacity: 5-Bromo-2-chloro Pattern vs. 3-Chloro or 2-Bromo Mono-Substituted Analogs

The 5-bromo substituent provides a σ-hole donor capable of forming halogen bonds with backbone carbonyl oxygens or π-systems in protein binding sites, as evidenced by docking studies showing that the 4-bromo substituent of compound 5l engages in hydrophobic interactions with Phe61 and Tyr67 in the VIM-2 active site [1]. The 2-chloro substituent further contributes to the molecular electrostatic potential surface, potentially creating a distinct directional interaction profile not achievable with the 3-chloro analog (CAS not available) or the 2-bromo mono-substituted analog (CAS 946300-27-2).

Halogen bonding Molecular recognition Structure-based design

Sourcing Purity and Lot-to-Lot Consistency: Target Compound vs. Generic Triazolothiazine Benzamides

The target compound 5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is supplied by specialty screening compound vendors at a typical purity of ≥95% as verified by LC-MS and ¹H NMR . In contrast, the closely related analog 3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide is available in limited quantities (e.g., 13 mg) with batch-specific characterization [1], introducing variability that can confound dose-response reproducibility in multi-plate screening campaigns.

Compound management Purity Reproducibility

Procurement-Matched Application Scenarios for 5-Bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide


Metallo-β-Lactamase Inhibitor Screening and SAR Expansion

The compound's triazolothiazine core, proven to inhibit VIM-2 MBL with an IC₅₀ of 38.36 μM when bearing a 4-bromophenyl substituent [1], supports its use as a starting point for structure-activity relationship (SAR) studies targeting antibiotic resistance. The 5-bromo-2-chloro benzamide variant can be prioritized to probe the effect of dual halogenation on VIM-2 potency and selectivity over serine β-lactamases, building directly on the demonstrated class-level activity.

Physicochemical Property Benchmarking for Halogenated Heterocyclic Libraries

With a projected logP shift of 0.4–0.8 units relative to the 2,5-dichloro analog [2], this compound serves as a calibrated tool for evaluating how bromine-for-chlorine substitution alters permeability and solubility in a matched molecular pair analysis. It is suitable for inclusion in computational model training sets that require precise experimental logP and solubility data derived from consistent triazolothiazine benzamide chemotypes.

Halogen-Bond-Driven Fragment-Based Drug Design

The dual halogen σ-hole donor architecture of the 5-bromo-2-chloro motif offers a privileged probe for fragment-based screening campaigns that aim to map halogen-bonding hot spots on protein surfaces. The compound can be used in crystallographic soaking experiments to determine whether the bromine and chlorine atoms engage in orthogonal halogen-bond interactions, leveraging the mechanistic insights from docking studies of compound 5l in VIM-2 [1].

Screening Library Diversity Set for Antimicrobial and Anti-Inflammatory Programs

Given its assured ≥95% purity and commercial availability , the compound is a robust addition to diversity-oriented screening libraries that sample the triazolothiazine benzamide chemical space. It can be screened in parallel against a panel of bacterial MBLs (NDM-1, IMP-1, VIM-2) or inflammatory targets (e.g., COX-2, PDE4) to identify novel inhibition profiles, with the confidence that the correct di-halogenated isomer is being tested.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.